molecular formula C20H21NO5 B14008865 6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline CAS No. 7473-34-9

6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline

Cat. No.: B14008865
CAS No.: 7473-34-9
M. Wt: 355.4 g/mol
InChI Key: OZBBJVOUYOAOSR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with methoxy groups at positions 6 and 7, and a trimethoxyphenyl group at position 4. Its distinct structure makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxyquinoline with 3,4,5-trimethoxybenzaldehyde under acidic conditions. This reaction is often followed by cyclization and oxidation steps to form the final quinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline compounds, and various substituted quinoline derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

6,7-Dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

7473-34-9

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)quinoline

InChI

InChI=1S/C20H21NO5/c1-22-16-10-14-13(6-7-21-15(14)11-17(16)23-2)12-8-18(24-3)20(26-5)19(9-12)25-4/h6-11H,1-5H3

InChI Key

OZBBJVOUYOAOSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C=C(C(=CC3=NC=C2)OC)OC

Origin of Product

United States

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